2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol
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Overview
Description
2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol is a complex organic compound with a unique structure that includes a pyranoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol typically involves the formation of the pyranoindole core followed by functionalization at specific positions. One common method involves the use of a prochiral oxocarbenium ion intermediate, which undergoes enantioselective C–C bond formation . This method is sensitive to the electronic and substituent effects of the nucleophile or electrophile partners.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
- (1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)methanol
Uniqueness
2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol is unique due to its specific functional groups and the positions of these groups on the pyranoindole core. This uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62481-60-1 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(1,5-dimethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)ethanol |
InChI |
InChI=1S/C15H19NO2/c1-10-4-3-5-12-13(10)11-6-9-18-15(2,7-8-17)14(11)16-12/h3-5,16-17H,6-9H2,1-2H3 |
InChI Key |
DEAWPXLNBPQLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(OCC3)(C)CCO)NC2=CC=C1 |
Origin of Product |
United States |
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